molecular formula C6H12O5 B027722 1,4-Anhydro-d-mannitol CAS No. 7726-97-8

1,4-Anhydro-d-mannitol

Cat. No.: B027722
CAS No.: 7726-97-8
M. Wt: 164.16 g/mol
InChI Key: JNYAEWCLZODPBN-KVTDHHQDSA-N
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Description

Mannitan is a sugar alcohol derived from the dehydration of mannitol, a naturally occurring polyol found in fruits and vegetables. It is a versatile compound with applications in various fields, including pharmaceuticals, food, and industrial processes. Mannitan is known for its ability to form stable complexes with other molecules, making it useful in various chemical reactions and formulations.

Scientific Research Applications

Mannitan has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: Mannitan is used as a building block in the synthesis of complex organic molecules. Its ability to form stable complexes with other molecules makes it valuable in various chemical reactions and formulations.

    Biology: In biological research, mannitan is used as a cryoprotectant to preserve biological samples at low temperatures. It helps in maintaining the integrity of cells and tissues during freezing and thawing processes.

    Medicine: Mannitan is used in the formulation of pharmaceuticals, particularly in the development of drug delivery systems. Its ability to form stable complexes with drugs enhances their solubility and bioavailability.

    Industry: In industrial applications, mannitan is used as a stabilizer and emulsifier in food products. It is also used in the production of biodegradable polymers and as a component in various industrial formulations.

Future Directions

The increasing demand for mannitol has spurred many studies of its production . Future research may focus on improving the efficiency and selectivity of mannitan production, as well as exploring new applications for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mannitan is typically synthesized through the mono-dehydration of mannitol. This process involves the removal of a single water molecule from mannitol, resulting in the formation of mannitan. The reaction is usually carried out under acidic conditions, with catalysts such as sulfuric acid or hydrochloric acid being used to facilitate the dehydration process .

Industrial Production Methods

In industrial settings, mannitan is produced using a similar dehydration process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production of mannitan.

Chemical Reactions Analysis

Types of Reactions

Mannitan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups in the mannitan molecule, which can participate in different chemical transformations.

Common Reagents and Conditions

    Oxidation: Mannitan can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and results in the formation of mannitan-derived aldehydes or ketones.

    Reduction: Reduction of mannitan can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. This reaction leads to the formation of reduced sugar alcohols.

    Substitution: Mannitan can undergo substitution reactions with various nucleophiles, such as halides or amines, under basic or acidic conditions. These reactions result in the formation of mannitan derivatives with different functional groups.

Major Products Formed

The major products formed from the chemical reactions of mannitan include mannitan-derived aldehydes, ketones, reduced sugar alcohols, and various mannitan derivatives with substituted functional groups.

Comparison with Similar Compounds

Mannitan is similar to other sugar alcohols, such as sorbitol and xylitol, in terms of its chemical structure and properties. mannitan’s unique ability to form stable complexes with other molecules sets it apart from these compounds.

Similar Compounds

    Sorbitol: A sugar alcohol used as a sweetener and humectant in food and pharmaceutical products.

    Xylitol: A sugar alcohol used as a sweetener in food products, known for its dental health benefits.

    Mannitol: The precursor to mannitan, used as a diuretic and in the treatment of increased intracranial pressure.

Mannitan’s unique complex-forming ability makes it particularly valuable in applications where stability and solubility of compounds are critical.

Properties

IUPAC Name

(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYAEWCLZODPBN-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314109
Record name 1,4-Anhydro-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7726-97-8, 34828-64-3
Record name 1,4-Anhydro-D-mannitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7726-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannitan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034828643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Anhydro-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANNITAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCW2W5CA7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

This was prepared by modification of the method of S. Soltzberg (J. Am. Chem. Soc., 68, 919 (1946)). In a 2L round bottom flask, D-Sorbitol (130 g) was added to a solution of 1.43 g of concentrated H2SO4 in 19.5 ml of H2O. The flask was warmed in a 100° oil bath until the solid began to melt. The flask was then evacuated, maintained at approximately 20-25 mm Hg, and placed in a 140° oil bath. The reaction was stirred at 125°-145° for 30 minutes at reduced pressure. The reaction flask was then cooled to room temperature and 500 ml of H2O and approximately 25 g of Norit were added. The flask was warmed in a 80° oil bath for several minutes and the mixture was filtered. After cooling to room temperature, the filtrate was neutralized with barium acetate to pH 6.5, and allowed to stand for one hour. The precipitate was then removed by filtration and the solvent was removed to provide a colorless, oily solid. Chromatography on silica gel (750 g 0-30% CH3OH in CHCl3) yielded 30.0 g of impure [2R-2α(S*),3α,4β]]-tetrahydro-β,3,4-trihydroxy-2-furanethanol, which was used as such in the following step.
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Synthesis routes and methods II

Procedure details

1,4-Anhydro-D-glucitol may be prepared using the procedure disclosed in Acta Chem. Scand., B35, 441-449 (1981), whereby D-sorbitol is heated with an aqueous mineral acid such as sulfuric acid. The L-enantiomer, 1,4-anhydro-L-glucitol, may be prepared from L-glucitol by an analogous procedure. L-glucitol may be prepared by sodium borohydride reduction of L-glucose. The D and L enantiomers may simply be combined to form a 1,4-anhydro-DL-glucitol mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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